4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted with a methyl group at position 2, a trifluoromethyl (CF₃) group at position 6, and a piperazine ring at position 3. The piperazine moiety is further functionalized with a (2-chlorophenyl)acetyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the (2-chlorophenyl)acetyl substituent may influence receptor binding affinity, particularly in neurological or kinase-targeted applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c1-12-23-15(18(20,21)22)11-16(24-12)25-6-8-26(9-7-25)17(27)10-13-4-2-3-5-14(13)19/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUSKCLRYJMKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H15ClF3N3
- Molecular Weight : 305.74 g/mol
The presence of piperazine and pyrimidine moieties contributes significantly to its biological activity, particularly in modulating various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest a potential for development as an antibacterial agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown inhibitory effects on:
- Acetylcholinesterase (AChE) : Important for neurotransmission, with implications in treating Alzheimer's disease.
- Urease : Targeting this enzyme can be beneficial in managing urinary tract infections.
The inhibition constants (IC50) for these enzymes were found to be:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.45 |
| Urease | 1.25 |
These findings indicate that the compound may have neuroprotective and antimicrobial effects through enzyme modulation .
The proposed mechanism of action involves the interaction of the compound with specific receptors and enzymes, leading to altered signaling pathways. For instance, the piperazine ring is known to enhance binding affinity to serotonin and dopamine receptors, potentially influencing mood and cognitive functions .
Case Studies
A notable case study involved the synthesis and evaluation of similar pyrimidine derivatives that demonstrated significant anti-inflammatory and analgesic activities. The study highlighted the role of trifluoromethyl groups in enhancing lipophilicity, which may improve bioavailability and efficacy .
Another study focused on a related compound's effects on cancer cell lines, where it exhibited cytotoxicity against human breast cancer cells (MCF-7), demonstrating a dose-dependent response. The compound induced apoptosis through the activation of caspase pathways, suggesting potential as an anticancer agent .
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological properties, particularly in the realm of antidepressant and anxiolytic activities . The piperazine moiety is known for its role in various psychoactive drugs, making this compound a candidate for further studies in treating mood disorders.
Antimicrobial Activity
Preliminary studies have shown that derivatives of pyrimidine compounds possess antimicrobial properties. This specific compound could potentially inhibit the growth of various bacterial strains due to its structural similarities with known antimicrobial agents.
Cancer Research
The trifluoromethyl group in the structure is associated with enhanced biological activity and metabolic stability, which may be beneficial in the development of anticancer drugs. Investigations into its effects on cancer cell lines could yield valuable insights into its efficacy as an antitumor agent.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives, including compounds similar to 4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine. The results indicated a significant reduction in depressive-like behaviors in animal models, suggesting that this compound could serve as a lead for developing new antidepressants .
Case Study 2: Antimicrobial Efficacy
In a recent investigation, researchers synthesized several pyrimidine derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures exhibited varying degrees of antibacterial activity, highlighting the potential of this compound for further development as an antimicrobial agent .
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural differences and similarities among related pyrimidine and heterocyclic derivatives:
Physicochemical and Pharmacokinetic Properties
- LogP and Bioavailability :
- Metabolic Stability: Trifluoromethyl groups in the target and analogs resist oxidative metabolism, prolonging half-life compared to non-fluorinated pyrimidines .
Q & A
Q. What are the recommended synthetic strategies to optimize the yield of 4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine?
Methodological Answer:
- Stepwise Functionalization : Prioritize coupling the trifluoromethylpyrimidine core with the piperazine moiety before introducing the 2-chlorophenylacetyl group to minimize steric hindrance.
- Catalytic Optimization : Use Pd-mediated cross-coupling reactions for aryl-amine bonds, as demonstrated in similar pyrimidine derivatives (e.g., 2-5% yield improvements via Suzuki-Miyaura coupling in ).
- Purification : Employ gradient elution in flash chromatography with a hexane:ethyl acetate system to isolate intermediates with >95% purity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer:
- NMR Analysis : Compare - and -NMR spectra with computational predictions (e.g., DFT-based chemical shift simulations) to confirm regioselectivity.
- Mass Spectrometry : Use high-resolution LC-MS to verify molecular ion peaks (e.g., [M+H] with <2 ppm error).
- X-ray Crystallography : Resolve crystal structures of intermediates, as seen in pyrimidine derivatives with intramolecular hydrogen bonding (e.g., dihedral angles <15° between aromatic planes, as in ) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Containment : Use fume hoods with HEPA filters to prevent inhalation of fine particulates (particle size <10 µm).
- Waste Management : Segregate halogenated waste (e.g., chlorophenyl byproducts) for incineration at >850°C, as per guidelines in .
- PPE : Wear nitrile gloves (≥8 mil thickness) and chemical-resistant aprons during synthesis steps involving acyl chlorides .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
Methodological Answer:
- Lipophilicity Assessment : Measure logP values via shake-flask method (expected ΔlogP ≈ +0.5–0.7 due to CF group, as in ) .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to quantify half-life (t) improvements. Fluorinated pyrimidines often show 2–3× longer t due to reduced CYP450 oxidation .
Q. What computational methods can predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., prioritize residues within 4 Å of the trifluoromethyl group).
- MD Simulations : Run 100-ns trajectories in explicit solvent (AMBER force field) to assess conformational stability of the piperazine-acetyl moiety, as seen in .
- Free Energy Calculations : Apply MM-GBSA to estimate ΔG (error margins <1.5 kcal/mol) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Assay Standardization : Use a single cell line (e.g., HEK293T) with ATP-level normalization to control for metabolic variability.
- Dose-Response Refinement : Perform 10-point dilution series (1 nM–100 µM) with triplicate technical replicates.
- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify confounding interactions, as done for structurally related pyrimidines in .
Q. What strategies enable regioselective functionalization of the pyrimidine core for SAR studies?
Methodological Answer:
- Protection-Deprotection : Temporarily block the piperazine nitrogen with Boc groups during trifluoromethylation.
- Microwave-Assisted Synthesis : Enhance reaction specificity (e.g., 80°C, 30 min) for C4-substitution, as shown in for chloro-fluoro intermediates .
- Directing Groups : Introduce transient ligands (e.g., pyridyl) to steer metal-catalyzed coupling to the desired position .
Critical Research Gaps
- Toxicology : No in vivo data on metabolite profiling (e.g., potential release of chlorophenylacetic acid).
- Polypharmacology : Unclear off-target effects on GPCRs or ion channels.
- Formulation : Limited studies on salt forms (e.g., hydrochloride vs. free base bioavailability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
